REACTION_CXSMILES
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C[O:2][C:3]([C:5]1[N:6]=[CH:7][S:8][C:9]=1[CH:10]([CH3:12])[CH3:11])=O.CC(C[AlH]CC(C)C)C.O>C(Cl)Cl>[CH:10]([C:9]1[S:8][CH:7]=[N:6][C:5]=1[CH:3]=[O:2])([CH3:12])[CH3:11]
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Name
|
|
Quantity
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6.8 g
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Type
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reactant
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Smiles
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COC(=O)C=1N=CSC1C(C)C
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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37 mL
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Type
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reactant
|
Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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The mixture was stirred at low temperature for 45 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The solution was stirred for 1 hour at −78° C
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Duration
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1 h
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (3×150 mL)
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography of the residue over silica gel, eluting with 2:1 hexane
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |